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Compound of Interest

Compound Name: 4-amino-2,6-dihydroxypyrimidine

Cat. No.: B1141700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
amino-2,6-dihydroxypyrimidine (CAS No: 873-83-6), also commonly known as 6-

aminouracil.[1][2][3][4] This pyrimidine derivative is a crucial building block in medicinal and

synthetic chemistry.[3] This document presents its infrared (IR) and nuclear magnetic

resonance (NMR) spectroscopic data in a structured format, details the experimental protocols

for these characterization techniques, and illustrates the analytical workflow.

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for 4-amino-2,6-
dihydroxypyrimidine.

Infrared (IR) Spectroscopy
The infrared spectrum of 4-amino-2,6-dihydroxypyrimidine was analyzed, and the vibrational

frequencies were assigned to different vibrational modes based on the group frequency

approach and comparison with similar molecules.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1141700?utm_src=pdf-interest
https://www.benchchem.com/product/b1141700?utm_src=pdf-body
https://www.benchchem.com/product/b1141700?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C873836&Units=SI
https://www.fishersci.ca/shop/products/4-amino-2-6-dihydroxypyrimidine-98-thermo-scientific/p-55702
https://wap.guidechem.com/encyclopedia/6-aminouracil-dic7218.html
https://www.chemeo.com/cid/120-613-7/4-Amino-2-6-dihydroxypyrimidine.pdf
https://wap.guidechem.com/encyclopedia/6-aminouracil-dic7218.html
https://www.benchchem.com/product/b1141700?utm_src=pdf-body
https://www.benchchem.com/product/b1141700?utm_src=pdf-body
https://www.benchchem.com/product/b1141700?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3400 s (N-H) asymmetric stretching

3300 w (N-H) symmetric stretching

3020 m (C-H) stretching

1620 b Ring stretching

1534 M Ring stretching

1480 ms Ring stretching

1400 vs
(C-NH₂) stretching (Ring

stretching)

1295 m (C-OH) stretching

1250 m (C-OH) stretching

1060 n (C-NH₂) in-plane bending

1020 m Ring in-plane bending

995 w (C-H) in-plane bending

780 s Ring breathing

710 w (C-H) out-of-plane bending

690 w Ring in-plane bending

665 w (C-OH) in-plane bending

625 s NH₂ Wagging

552 s (C-OH) in-plane bending

526 vs Ring out-of-plane bending

465 w Ring out-of-plane bending

430 w Ring out-of-plane bending
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vs = very strong, s = strong, m = medium, w = weak, b = broad, ms = medium strong, n =
narrow

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen and carbon atoms within the molecule. The data presented below is for 6-

aminouracil, a synonym for 4-amino-2,6-dihydroxypyrimidine.[1][5]

¹H NMR Spectral Data

The ¹H NMR spectrum was recorded in DMSO-d₆.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.43 s 1H N-H

10.38 s 1H N-H

4.89 d 1H C₅-H

s = singlet, d = doublet. Data corresponds to a derivative of 6-aminouracil.[6]

¹³C NMR Spectral Data

The ¹³C NMR spectrum was recorded in DMSO-d₆.

Chemical Shift (δ) ppm Assignment

165.0 C₄=O

160.5 C₂=O

156.7 C₆-NH₂

81.5 C₅

Data corresponds to a derivative of 6-aminouracil.[6]
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Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structural

elucidation. The following are detailed methodologies for IR and NMR analysis of pyrimidine

derivatives.

Infrared (IR) Spectroscopy Protocol
A common and effective method for obtaining the IR spectrum of a solid sample like 4-amino-
2,6-dihydroxypyrimidine is the KBr pellet technique.

Sample Preparation:

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the mixture to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of an empty sample holder or a pure KBr pellet to subtract

atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
Detailed below is a standard protocol for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:
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Weigh approximately 5-10 mg of the purified 4-amino-2,6-dihydroxypyrimidine.

Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆,

in a clean, dry NMR tube. Complete dissolution can be aided by vortexing.

Ensure the solution is clear and free of particulate matter.

¹H NMR Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to optimize homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A typical spectral

width is 0-12 ppm.

Set the number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Tune the probe for the ¹³C frequency.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each unique carbon.

A spectral width of 0-200 ppm is generally sufficient.

Due to the low natural abundance of the ¹³C isotope, a higher number of scans (e.g., 1024

or more) is typically required to obtain a spectrum with a good signal-to-noise ratio.

Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 4-amino-2,6-dihydroxypyrimidine.
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Caption: Workflow for Spectroscopic Analysis of 4-amino-2,6-dihydroxypyrimidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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